![molecular formula C24H20ClN7O B6567322 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1007173-32-1](/img/structure/B6567322.png)
3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide
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Overview
Description
3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a complex organic compound with a distinctive structure comprising multiple aromatic and heterocyclic rings. This compound features a chloro-substituted benzamide moiety, combined with a pyrazolo-pyrimidine scaffold, making it a subject of interest for pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The compound’s interaction with CDK2 also induces apoptosis within the cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to cell cycle arrest and apoptosis, which are key mechanisms in controlling the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide typically involves multiple steps:
Formation of the Pyrazolo-Pyrimidine Core: : This may begin with the condensation of 2,3-dimethylphenylhydrazine and an appropriate β-dicarbonyl compound to form the pyrazole ring. Subsequent cyclization with a suitable nitrile or amidine produces the pyrazolo-pyrimidine core.
Chlorination: : Introduction of the chloro group into the benzamide can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Coupling Reaction: : The final step involves coupling the chloro-benzamide with the pyrazolo-pyrimidine intermediate. This can be accomplished through nucleophilic aromatic substitution or through amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods: Industrially, these reactions would be optimized for scale, using continuous flow processes or large-scale batch reactors, focusing on maximizing yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: : The chloro group on the benzamide can undergo nucleophilic substitution, potentially yielding derivatives with different biological activities.
Reduction and Oxidation: : The compound may undergo redox reactions under certain conditions, altering its electronic properties and possibly its biological activity.
Substitution: : Typically involves nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: : Using agents like lithium aluminum hydride or catalytic hydrogenation under mild conditions.
Oxidation: : Employing reagents like potassium permanganate or chromates under acidic or basic conditions.
Substitution Products: : Variants with different functional groups replacing the chloro substituent.
Reduction Products: : Reduced forms of the compound with altered functional groups or rings.
Oxidation Products: : Oxidized forms that may feature additional oxygen-containing groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival .
Neuropharmacology
Cognitive Enhancers : Compounds containing similar structures have been investigated for their neuroprotective effects and potential as cognitive enhancers. The ability to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases.
Case Study : In preclinical trials, a related pyrazolo[3,4-d]pyrimidine compound showed promise in improving memory retention in models of Alzheimer's disease by modulating neurotransmitter levels .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2.
Data Table: Summary of Biological Activities
Synthetic Applications
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. This synthetic pathway can serve as a model for creating other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds:
N-{1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrazol-5-yl}benzamide: : Similar core structure but different substituents.
3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-imidazo[4,5-d]pyrimidin-4-yl]-pyrazol-5-yl}benzamide: : A related compound with an imidazo-pyrimidine core.
Uniqueness: What sets 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide apart is its specific arrangement of substituents and the electronic environment they create, which could lead to unique biological activities and applications in various research fields.
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Biological Activity
The compound 3-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide has garnered attention in recent pharmacological studies due to its diverse biological activities. This article synthesizes available research findings on its biological effects, focusing on anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study highlighted that similar pyrazole derivatives showed IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, suggesting strong inhibitory potential compared to standard anti-inflammatory drugs like diclofenac and celecoxib .
Table 1: Anti-inflammatory Activity Comparison
2. Anticancer Activity
The compound has been evaluated for its anticancer potential through various assays. Pyrazole derivatives have demonstrated activity against several cancer cell lines, including breast and colon cancer cells. For instance, compounds similar to this one exhibited IC50 values of 6.2 μM against HCT-116 colon carcinoma cells .
Table 2: Anticancer Activity Against Cell Lines
3. Antimicrobial Activity
Emerging studies have also explored the antimicrobial properties of pyrazole derivatives. The compound has shown promise in inhibiting various pathogenic bacteria, although specific data for this compound is still limited .
Case Study: In Vivo Anti-inflammatory Effects
A recent study conducted in vivo tests on a series of pyrazole derivatives similar to the target compound, demonstrating a significant reduction in inflammation markers in animal models when administered at doses exceeding 2000 mg/kg . These findings suggest a favorable safety profile alongside efficacy.
Case Study: Anticancer Efficacy
In another investigation focusing on the anticancer potential of pyrazole derivatives, compounds with structural similarities were tested against multiple cancer cell lines. The results indicated that modifications to the pyrazole core significantly enhanced cytotoxicity against breast and colon cancer cells .
Properties
IUPAC Name |
3-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O/c1-14-6-4-9-20(16(14)3)31-22-19(12-28-31)23(27-13-26-22)32-21(10-15(2)30-32)29-24(33)17-7-5-8-18(25)11-17/h4-13H,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTRYHNJZVRLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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